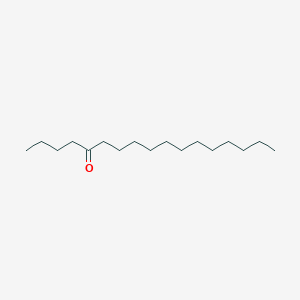
Heptadecan-5-one
Vue d'ensemble
Description
Heptadecan-5-one is an organic compound belonging to the class of ketones. It is a long-chain aliphatic ketone with the molecular formula C17H34O. This compound is characterized by a carbonyl group (C=O) located at the fifth carbon of the heptadecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadecan-5-one can be synthesized through several methods. One common approach involves the oxidation of heptadecan-5-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of heptadecan-5-ol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The dehydrogenation reaction efficiently converts the alcohol to the corresponding ketone.
Analyse Des Réactions Chimiques
Types of Reactions: Heptadecan-5-one undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to heptadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to heptadecan-5-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Heptadecanoic acid.
Reduction: Heptadecan-5-ol.
Substitution: Various this compound derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Heptadecan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of heptadecan-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to various physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The compound may also interact with cell membranes, altering their properties and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Heptadecan-5-one can be compared with other long-chain aliphatic ketones, such as:
Hexadecan-5-one: Similar in structure but with one less carbon atom.
Octadecan-5-one: Similar in structure but with one more carbon atom.
Uniqueness: this compound is unique due to its specific chain length and the position of the carbonyl group. This structural feature influences its physical and chemical properties, making it distinct from other ketones in its class. Its specific applications and biological activities also set it apart from similar compounds.
Propriétés
IUPAC Name |
heptadecan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-5-7-8-9-10-11-12-13-14-16-17(18)15-6-4-2/h3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEKPVXOAZQPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601365 | |
| Record name | Heptadecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831170-64-0 | |
| Record name | Heptadecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



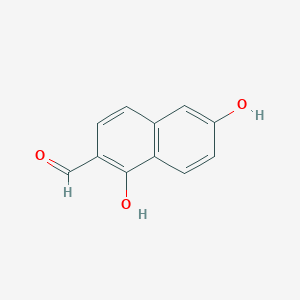
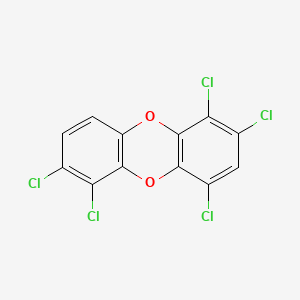

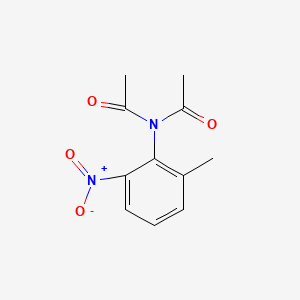
![Tris[2-(2-pyridyl)ethyl]amine](/img/structure/B3057544.png)
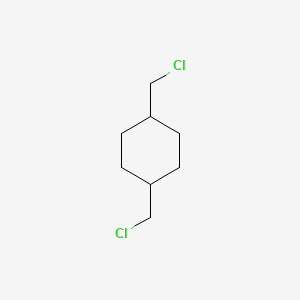
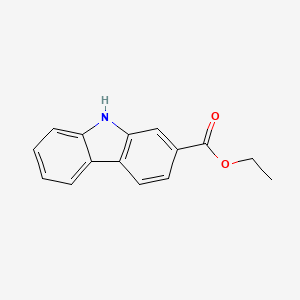
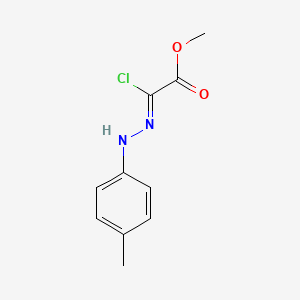
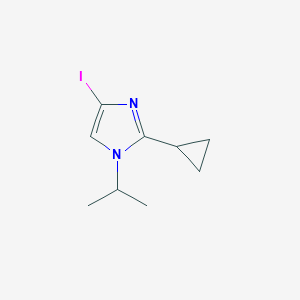
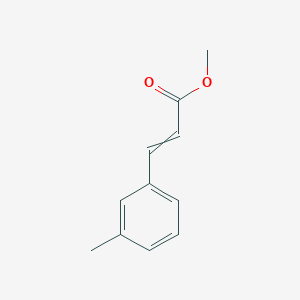
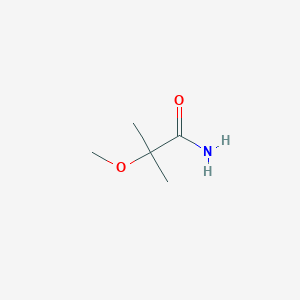
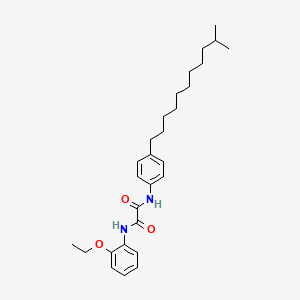
![3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
